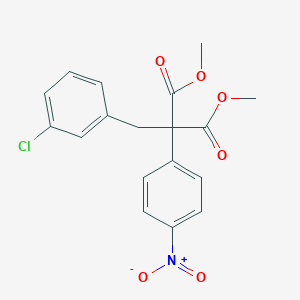

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Description

Propriétés

IUPAC Name |

dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOGLSMUIOCGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

An In-depth Technical Guide to Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, a polysubstituted malonic ester with significant potential as a scaffold in medicinal chemistry and organic synthesis. The molecule incorporates three key structural motifs: a central quaternary carbon derived from a dimethyl malonate core, a 3-chlorobenzyl group, and a 4-nitrophenyl ring. The strong electron-withdrawing nature of the 4-nitrophenyl group is critical, not only for activating the molecule for certain synthetic transformations but also for its potential role in biological interactions.[1] This document details the compound's chemical structure, physicochemical properties, a robust and rationalized synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, it explores the chemical reactivity of its constituent functional groups and discusses their implications for applications in drug discovery, drawing parallels with structurally related bioactive compounds.

Chemical Identity and Physicochemical Properties

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a diester derivative of malonic acid, featuring two distinct aromatic substituents attached to the α-carbon. This asymmetric substitution creates a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.

2D Structure:

Caption: 2D Chemical Structure of the title compound.

Table 1: Compound Identification and Properties

| Identifier | Value | Source/Rationale |

| IUPAC Name | Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)propanedioate | Systematic Nomenclature |

| Molecular Formula | C₁₈H₁₆ClNO₆ | Calculated from structure |

| Molecular Weight | 393.78 g/mol | Calculated from formula |

| CAS Number | Not assigned | Not found in databases |

| Appearance | Predicted: Pale yellow solid | Analogy to similar nitrophenyl malonates[2] |

| Solubility | Predicted: Soluble in polar aprotic solvents (DMF, DMSO, Acetone), ethyl acetate, and dichloromethane; sparingly soluble in alcohols; insoluble in water and hexanes. | Based on functional groups and analogy[3][4] |

| Melting Point | Predicted: 70-90 °C | Analogy to Dimethyl 2-(2-nitrophenyl)malonate (48-50°C)[2] with increased molecular weight and complexity. |

Synthesis and Mechanistic Rationale

The synthesis of asymmetrically disubstituted malonates like Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is most logically achieved through a sequential C-alkylation and C-arylation of a malonic ester precursor.[5] This strategy allows for the controlled, stepwise introduction of the two different substituents onto the α-carbon.

The proposed two-step synthesis leverages fundamental principles of carbanion chemistry and nucleophilic aromatic substitution (SₙAr).

-

Step 1: C-Alkylation (Benzylation) : The process begins with the deprotonation of dimethyl malonate. The α-protons of malonic esters are acidic (pKa ≈ 13) due to the resonance stabilization of the resulting enolate by both adjacent carbonyl groups. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose, as it irreversibly deprotonates the malonate to form a sodium enolate and hydrogen gas. This is followed by a standard Sₙ2 reaction with 3-chlorobenzyl bromide to form the mono-substituted intermediate, dimethyl 2-(3-chlorobenzyl)malonate.

-

Step 2: C-Arylation (Nitrophenylation) : The remaining α-proton on the mono-substituted intermediate is again removed with NaH. The subsequent arylation step is a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is generally difficult on unactivated benzene rings. However, the presence of the strongly electron-withdrawing nitro group in the para position of the leaving group (e.g., in 4-chloronitrobenzene or 4-fluoronitrobenzene) sufficiently activates the aromatic ring towards nucleophilic attack.[6] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the halide and formation of the desired C-C bond.[3] A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solvate the cation (Na⁺) without interfering with the nucleophile and to facilitate the SₙAr reaction, which often requires elevated temperatures.[3]

Caption: Proposed two-step synthetic workflow for the title compound.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established procedures for the synthesis of analogous disubstituted malonates.[3]

Materials and Reagents:

-

Dimethyl malonate (1.0 eq)[4]

-

Sodium hydride (60% dispersion in mineral oil, 2.2 eq)

-

3-Chlorobenzyl bromide (1.0 eq)

-

4-Chloronitrobenzene (1.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

5% Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Dimethyl 2-(3-chlorobenzyl)malonate (Intermediate)

-

Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.1 eq, washed with hexanes to remove mineral oil) in anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel.

-

Cool the suspension to 0 °C using an ice bath.

-

Add dimethyl malonate (1.0 eq) dropwise to the stirred suspension. Rationale: This controls the rate of hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases (typically 1 hour).

-

Cool the reaction mixture back to 0 °C and add a solution of 3-chlorobenzyl bromide (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. This intermediate may be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

-

Under an inert atmosphere, suspend sodium hydride (1.1 eq, washed) in anhydrous DMF in a clean, flame-dried flask.

-

Cool the suspension to 0 °C and add a solution of the crude dimethyl 2-(3-chlorobenzyl)malonate (1.0 eq) from Step 1 in anhydrous DMF dropwise.

-

Stir the mixture until hydrogen evolution ceases, as described previously.

-

Add a solution of 4-chloronitrobenzene (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours. Rationale: The SₙAr reaction requires thermal energy to overcome the activation barrier.[3] Monitor progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with 5% HCl, water, and finally brine. Rationale: The acid wash removes any remaining basic impurities.[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7]

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate as a solid.

Structural Elucidation and Spectroscopic Analysis

The structure of the final compound can be unequivocally confirmed by a combination of spectroscopic methods. The following are the predicted key features:

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - ~3.8 ppm (s, 6H) : Two equivalent methyl ester (-OCH₃) groups. May appear as two singlets if rotation is hindered. - ~3.5 ppm (s, 2H) : Benzylic methylene (-CH₂-) protons. - ~7.2-7.4 ppm (m, 4H) : Protons of the 3-chlorobenzyl ring. - ~7.6 ppm (d, 2H) : Aromatic protons ortho to the malonate on the 4-nitrophenyl ring. - ~8.2 ppm (d, 2H) : Aromatic protons ortho to the nitro group on the 4-nitrophenyl ring. |

| ¹³C NMR | - ~53 ppm : Methyl ester carbons (-OCH₃). - ~40 ppm : Benzylic methylene carbon (-CH₂-). - ~65 ppm : Central quaternary carbon (C-α). - ~125-135 ppm : Carbons of the 3-chlorobenzyl aromatic ring (including C-Cl). - ~124 ppm & ~130 ppm : Carbons of the 4-nitrophenyl aromatic ring. - ~145 ppm & ~148 ppm : Aromatic carbons attached to the malonate and the nitro group, respectively. - ~168 ppm : Carbonyl carbons of the ester groups (-C=O). |

| FT-IR (cm⁻¹) | - ~3000-2900 : C-H stretching (aromatic and aliphatic). - ~1735 : Strong C=O stretching from the ester groups. - ~1520 & ~1350 : Strong asymmetric and symmetric N-O stretching of the nitro group. - ~1250 : C-O stretching of the ester. - ~750 : C-Cl stretching. |

| Mass Spec (ESI+) | - [M+H]⁺ at m/z 394.8 : Protonated molecular ion. - [M+Na]⁺ at m/z 416.8 : Sodiated molecular ion. - Fragmentation : Peaks corresponding to the loss of -OCH₃, -COOCH₃, the 3-chlorobenzyl group, and the 4-nitrophenyl group. |

Chemical Reactivity and Potential Applications in Drug Discovery

The unique combination of functional groups in Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate makes it an interesting scaffold for further chemical modification and a candidate for biological screening.

-

The Malonate Core : The diester functionality can be selectively hydrolyzed and decarboxylated to yield a carboxylic acid, or both esters can be reduced to diols, providing access to a wide range of derivatives.

-

The 4-Nitrophenyl Group : This is arguably the most versatile functional group.

-

Bioactivity : As a potent electron-withdrawing group, it can participate in crucial π-π stacking or dipole-dipole interactions within a biological target's active site.[1] Nitroaromatic compounds are present in numerous approved drugs and bioactive molecules.

-

Synthetic Handle : The nitro group can be readily reduced to an aniline (amino group). This amine serves as a key synthetic handle for introducing further diversity via amide bond formation, sulfonamide synthesis, or reductive amination, allowing for the construction of extensive compound libraries.[8]

-

-

The 3-Chlorobenzyl Group : The chloro-substituent increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[9] The chlorine atom can also participate in halogen bonding, an increasingly recognized non-covalent interaction in drug-receptor binding. The meta position of the chlorine atom influences the electronic distribution and steric profile of the benzyl ring, which can be critical for specific receptor recognition.

Sources

- 1. diabeticstudies.org [diabeticstudies.org]

- 2. Cas 26465-37-2,DIMETHYL 2-(2-NITROPHENYL)MALONATE | lookchem [lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 5. CAS 108-59-8: Dimethyl malonate | CymitQuimica [cymitquimica.com]

- 6. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Preliminary Toxicity and Hazard Assessment for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

An In-depth Technical Guide

Executive Summary

This document provides a preliminary, structurally-informed toxicological and hazard assessment of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate. As of the date of this guide, no specific empirical toxicity data for this exact molecule is publicly available. Therefore, this assessment is based on established principles of computational toxicology and structure-activity relationships (SAR), analyzing the compound's key structural moieties: the 4-nitrophenyl group, the 3-chlorobenzyl group, and the dimethyl malonate backbone.

Our analysis identifies the 4-nitrophenyl group as the primary driver of toxicological concern, carrying a high suspicion of mutagenicity and genotoxicity through metabolic activation.[1][2] The 3-chlorobenzyl moiety contributes to the overall lipophilicity and may be associated with non-genotoxic mechanisms of toxicity.[3][4] Conversely, the dimethyl malonate core is anticipated to undergo hydrolysis to metabolites of low toxicity.[5][6]

This guide outlines a proposed tiered testing strategy, beginning with in silico predictions and progressing to definitive in vitro assays, to empirically determine the compound's hazard profile. The provided protocols for key assays, such as the bacterial reverse mutation (Ames) test and cytotoxicity assessments, are designed to serve as a practical starting point for researchers. This document is intended to guide scientific inquiry and ensure that the handling and development of this compound are informed by a proactive and scientifically-grounded approach to safety.

Introduction and Rationale

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is a novel chemical entity for which the toxicological properties have not been characterized. In drug development and chemical research, a primary mandate is the early identification of potential hazards to ensure personnel safety and guide development decisions. In the absence of direct experimental data, a predictive hazard assessment based on the molecule's chemical structure is a critical first step.[7][8]

This approach relies on identifying "structural alerts" or toxicophores—sub-structures with well-documented associations with specific types of toxicity. This molecule contains three distinct moieties whose individual toxicological profiles are well-understood:

-

A Nitroaromatic System: The 4-nitrophenyl group is a classic structural alert for mutagenicity.[2][9]

-

A Halogenated Aromatic System: The 3-chlorobenzyl group can influence metabolic pathways and contribute to toxicity.[3][10]

-

A Malonate Ester Core: The dimethyl malonate backbone is expected to be a target for metabolic hydrolysis.[6]

This guide will deconstruct the molecule to predict its likely metabolic fate and toxicological profile, and propose a logical, stepwise strategy for empirical validation.

Structural Hazard Identification

The 4-Nitrophenyl Moiety: A Red Flag for Genotoxicity

Nitroaromatic compounds are a well-known class of toxicants, with many identified as mutagens and carcinogens.[1][2][9] Their toxicity is not typically caused by the parent compound itself, but by its metabolic reduction products.[11][12]

Mechanism of Action: The primary mechanism involves the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO) and subsequently to a highly reactive N-hydroxylamino (-NHOH) intermediate.[11] This N-hydroxylamino metabolite can undergo further activation, such as O-esterification, to form an even more reactive nitrenium ion.[11] This electrophilic species can then covalently bind to nucleophilic sites on DNA, forming DNA adducts.[11][13] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[3]

Numerous nitroaromatic compounds are listed by the National Toxicology Program as "reasonably anticipated to be a human carcinogen".[1] Given the presence of this moiety, Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate must be presumed to have mutagenic potential until proven otherwise through empirical testing.

The 3-Chlorobenzyl Moiety: Potential for Non-Genotoxic Effects

Halogenated aromatic compounds are associated with a range of toxicities. While some can be genotoxic, many exert their effects through non-genotoxic mechanisms.[3][4] These can include binding to cellular receptors like the aryl hydrocarbon (Ah) receptor, inducing oxidative stress, or disrupting hormone signaling.[3] The primary contribution of the 3-chlorobenzyl group in this specific molecule is likely related to its influence on the compound's overall physicochemical properties, such as lipophilicity (logP), which affects absorption, distribution, metabolism, and excretion (ADME).

The Dimethyl Malonate Backbone: Anticipated Metabolic Hydrolysis

The malonate diester core is not associated with significant toxicity. Studies on dimethyl malonate (DMM) and diethyl malonate (DEM) show low acute toxicity and no evidence of mutagenicity in standard Ames assays.[5] The primary metabolic pathway for these esters is hydrolysis by unspecific esterases in the body to form malonic acid and the corresponding alcohol—in this case, methanol.[6] While methanol has its own toxicity profile, significant accumulation is unlikely from the metabolism of the parent compound at typical exposure levels.[5] A repeated dose study with DMM showed only reversible liver effects at very high doses, indicative of metabolic induction rather than direct toxicity.[6]

Predicted Metabolic Activation and Pathway

The most probable and concerning metabolic pathway for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate is the reductive activation of the nitro group. This process is catalyzed by nitroreductase enzymes present in gut microflora and within mammalian cells, particularly in the liver.[12][14]

Caption: A proposed tiered strategy for toxicological evaluation.

Tier 1: In Silico and Physicochemical Characterization

Causality: Before any wet-lab experiments, computational tools can provide rapid, cost-effective predictions. [7][15]Quantitative Structure-Activity Relationship (QSAR) models compare the new molecule to databases of known toxicants to predict its properties. [16]This step helps prioritize experimental work and anticipate potential hazards.

Methodology:

-

QSAR Analysis: Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, DEREK Nexus) to predict endpoints such as bacterial mutagenicity, mammalian carcinogenicity, and skin sensitization.

-

Physicochemical Analysis: Experimentally determine key properties like aqueous solubility, octanol-water partition coefficient (logP), and stability under relevant conditions. These parameters are crucial for designing and interpreting subsequent in vitro and in vivo studies. [17]

Tier 2: In Vitro Genotoxicity Assessment

Causality: This is the most critical tier for this compound due to the high suspicion of mutagenicity from the nitroaromatic moiety. In vitro assays provide direct experimental evidence of DNA damage potential. The Ames test is particularly sensitive to nitroaromatics because the bacterial strains possess the nitroreductase enzymes necessary for their metabolic activation. [1][14] Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

Objective: To detect chemically-induced gene mutations (point mutations) using multiple strains of Salmonella typhimurium and Escherichia coli.

-

Materials:

-

Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) or S. typhimurium (TA102).

-

Test Compound: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, dissolved in a suitable solvent (e.g., DMSO).

-

S9 Mix: Liver fraction from rats pre-treated with a metabolic inducer (e.g., Aroclor 1254 or a Phenobarbital/β-naphthoflavone combination) to simulate mammalian metabolism.

-

Media: Minimal glucose agar plates, top agar.

-

Controls: Negative (solvent), Positive (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).

-

-

Procedure (Plate Incorporation Method):

-

Prepare a range of concentrations of the test compound. A preliminary cytotoxicity test is required to determine the appropriate dose range.

-

For each concentration, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution to 2.0 mL of molten top agar.

-

For the metabolic activation condition, add 0.5 mL of S9 mix to the top agar. For the non-activation condition, add 0.5 mL of a buffer solution.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

-

-

Data Interpretation:

-

A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the solvent control for at least one strain, with or without metabolic activation.

-

Tier 3: In Vitro Cytotoxicity Assessment

Causality: Cytotoxicity assays measure a compound's ability to kill cells or inhibit their growth. This provides a general measure of toxicity and helps determine concentration ranges for more specific assays (like the micronucleus test). Using a metabolically competent cell line like HepG2 (human liver carcinoma) can provide insights into how liver metabolism might influence toxicity. [18][19] Experimental Protocol: MTT Cell Viability Assay

-

Objective: To assess the metabolic activity of a cell population as an indicator of cell viability.

-

Materials:

-

Cell Line: HepG2 cells (or other relevant cell lines).

-

Culture Medium: Appropriate medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Test Compound: Prepared in a range of concentrations.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization Agent: DMSO or acidified isopropanol.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Add 100 µL of the solubilization agent to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Interpretation:

-

Calculate cell viability as a percentage of the control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Predicted Hazard Profile Based on Structural Alerts

| Toxicological Endpoint | Structural Moiety | Predicted Hazard Level | Rationale & Confidence |

| Bacterial Mutagenicity | 4-Nitrophenyl | High | Strong evidence for mutagenicity of nitroaromatics via metabolic reduction. [1][2]High Confidence. |

| Mammalian Genotoxicity | 4-Nitrophenyl | Moderate to High | Potential for DNA adduct formation following metabolic activation. [11][13]High Confidence. |

| Carcinogenicity | 4-Nitrophenyl | Suspected | Many nitroaromatics are carcinogenic in rodent bioassays. [1]Moderate Confidence. |

| Acute Systemic Toxicity | Whole Molecule | Unknown to Moderate | Dependent on ADME properties. Malonate core suggests low toxicity, but nitro/chloro groups may contribute. [5]Low Confidence. |

| Skin/Eye Irritation | Whole Molecule | Possible | Based on general properties of organic esters and chlorinated compounds. [20]Low Confidence. |

Conclusion

The chemical structure of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate presents a significant toxicological concern, primarily due to the high potential for genotoxicity associated with its 4-nitrophenyl moiety. While the malonate backbone is likely to be of low toxicological relevance, the overall hazard profile of the molecule must be considered high until empirical data proves otherwise. The tiered testing strategy proposed in this guide, starting with in silico analysis and proceeding to definitive in vitro genotoxicity and cytotoxicity assays, provides a robust and scientifically sound framework for characterizing these risks. All handling of this compound should be performed with appropriate personal protective equipment and engineering controls suitable for a potentially mutagenic substance.

References

-

Title: Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology Source: ACS Publications URL: [Link]

-

Title: Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology Source: ACS Publications URL: [Link]

-

Title: Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp Source: National Center for Biotechnology Information URL: [Link]

-

Title: Reduction and Mutagenic Activation of Nitroaromatic Compounds by a Mycobacterium Sp Source: National Center for Biotechnology Information URL: [Link]

-

Title: SIDS INITIAL ASSESSMENT PROFILE - Category of malonic acid diesters Source: OECD URL: [Link]

-

Title: In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and alkaline single cell gel electrophoresis (Comet) assay Source: ResearchGate URL: [Link]

-

Title: Metabolic activation pathways leading to mutation in nitro-aromatic compounds Source: ResearchGate URL: [Link]

-

Title: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL: [Link]

-

Title: Metabolic Activation of 6-Nitrochrysene in Explants of Human Bronchus and in Isolated Rat Hepatocytes Source: AACR Journals URL: [Link]

-

Title: Regulatory Data Sheet Source: Henkel Adhesives URL: [Link]

-

Title: Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism Source: PubMed URL: [Link]

-

Title: Health Assessment Document For Chlorinated Benzenes Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Safety Data Sheet: Dimethyl malonate Source: Carl ROTH URL: [Link]

-

Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: ASM Journals URL: [Link]

-

Title: Biodegradation of Nitroaromatic Compounds and Explosives Source: Defense Technical Information Center URL: [Link]

-

Title: MALONIC ACID DIESTERS - SIDS Initial Assessment Report Source: OECD URL: [Link]

-

Title: Identification of mutagenic compounds formed during chlorination of humic acid Source: PubMed URL: [Link]

-

Title: Computational Toxicology: Predicting toxicity of chemicals using mathematical chemodescriptors and biodescriptors Source: ResearchGate URL: [Link]

-

Title: DIMETHYL 2-(4-CHLORO-2-NITROPHENYL)MALONATE — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review Source: National Center for Biotechnology Information URL: [Link]

-

Title: Some problems in the detection of strong mutagen MX formed by chlorinating the aromatic acids and phenolic compounds Source: PubMed URL: [Link]

-

Title: Bioremediation of Nitroaromatic Compounds Source: IntechOpen URL: [Link]

-

Title: Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies Source: MDPI URL: [Link]

-

Title: Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity Source: JRC Publications Repository URL: [Link]

-

Title: QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes Source: National Center for Biotechnology Information URL: [Link]

-

Title: Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery Source: National Center for Biotechnology Information URL: [Link]

-

Title: Computational Toxicology: Modeling and Predicting Adverse Effects Source: AZoLifeSciences URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azolifesciences.com [azolifesciences.com]

- 16. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 18. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | MDPI [mdpi.com]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. fishersci.com [fishersci.com]

mechanism of action for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate derivatives

An In-depth Technical Guide to the Mechanism of Action for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate Derivatives

Authored by: A Senior Application Scientist

Abstract

The therapeutic potential of malonate derivatives has garnered significant interest within the scientific community, attributable to their diverse pharmacological activities, which include anticancer, antimicrobial, and enzyme-inhibiting properties.[1] This technical guide provides a comprehensive exploration of the putative mechanisms of action for a specific class of these compounds: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate derivatives. Drawing upon established research into related chemical structures, this document will propose several plausible biological targets and pathways. Furthermore, it will furnish detailed, field-proven experimental protocols for the validation of these proposed mechanisms, designed to equip researchers and drug development professionals with the necessary tools to rigorously investigate this promising class of molecules.

Introduction: The Versatility of the Malonate Scaffold

The malonate core, a seemingly simple dicarboxylic acid ester, is a remarkably versatile scaffold in medicinal chemistry.[2] Its derivatives have been successfully developed as intermediates in the synthesis of a wide array of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents.[3] The chemical tractability of the central methylene group allows for the introduction of diverse substituents, thereby enabling the fine-tuning of their steric and electronic properties to achieve desired biological activities.

The subject of this guide, Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, incorporates several key structural features that suggest a range of potential biological activities:

-

The Malonate Core: As previously mentioned, this is a known pharmacophore.

-

Aromatic Substituents: The presence of a 3-chlorobenzyl and a 4-nitrophenyl group significantly influences the molecule's lipophilicity and electronic properties, which are critical for target interaction.

-

Nitroaromatic Moiety: Nitro-containing compounds are known to possess antimicrobial and cytotoxic activities, often through bioreductive activation.[4]

Given these structural alerts, we will now delve into the most probable mechanisms of action for this class of derivatives.

Proposed Mechanisms of Action and Experimental Validation

Based on the existing literature for structurally related compounds, we propose three primary, non-mutually exclusive mechanisms of action for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate derivatives. For each proposed mechanism, a detailed experimental workflow is provided to guide the investigatory process.

Competitive Inhibition of Succinate Dehydrogenase (SDH)

Malonate is a classic competitive inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[5][6][7] This inhibition arises from the structural similarity between malonate and the enzyme's natural substrate, succinate.[8] By binding to the active site of SDH, malonate prevents the oxidation of succinate to fumarate, thereby disrupting the tricarboxylic acid (TCA) cycle and cellular respiration.[5] This leads to a decrease in ATP production and can induce metabolic stress, ultimately leading to cell death. Dimethyl malonate (DMM) has been shown to inhibit mitochondrial complex II.[9]

Experimental Validation Protocol: SDH Inhibition Assay

This protocol outlines a method to determine if the test compound inhibits SDH activity using isolated mitochondria.

Materials:

-

Isolated mitochondria from a suitable source (e.g., rat liver)

-

Succinate solution

-

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (test compound)

-

Malonate (positive control)

-

DCPIP (2,6-dichlorophenolindophenol) solution

-

Phenazine methosulfate (PMS) solution

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from fresh tissue using differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Isolated mitochondria

-

Varying concentrations of the test compound or positive control (malonate).

-

Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

-

-

Initiation of Reaction: Add PMS and DCPIP to each well.

-

Measurement: Immediately before adding succinate, take an initial absorbance reading at 600 nm. Then, add succinate to initiate the reaction and monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in the rate of DCPIP reduction in the presence of the test compound would suggest SDH inhibition.

Diagram of Experimental Workflow: SDH Inhibition Assay

Caption: Workflow for determining SDH inhibitory activity.

Anticancer Activity via Apoptosis Induction and Cell Cycle Arrest

Many benzylmalonate and nitrophenyl derivatives have demonstrated potent anticancer activities.[1][10][11] These effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the proliferation of cancer cells.[11] The presence of the 4-nitrophenyl group is of particular interest, as nitroaromatic compounds can be bioreduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage and trigger apoptosis.[4]

Experimental Validation Protocol: Cell Viability, Apoptosis, and Cell Cycle Analysis

This protocol describes a series of cell-based assays to evaluate the anticancer effects of the test compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Normal (non-cancerous) cell line (e.g., MCF-10A) for selectivity assessment

-

Cell culture medium and supplements

-

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (test compound)

-

Doxorubicin (positive control for cytotoxicity)

-

MTT or WST-1 reagent for viability assay

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

Reagents for cell cycle analysis (e.g., PI staining solution with RNase)

Procedure:

-

Cell Viability Assay (MTT/WST-1):

-

Seed cancer and normal cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT or WST-1 reagent and incubate as per the manufacturer's instructions.

-

Measure the absorbance to determine cell viability.

-

Calculate the IC50 value for each cell line.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and stain with Annexin V-FITC and PI according to the kit protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (early and late).

-

-

Cell Cycle Analysis:

-

Treat cells with the test compound at its IC50 concentration for 24 hours.

-

Harvest, fix, and stain the cells with PI/RNase solution.

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Expected Outcome:

-

A selective reduction in the viability of cancer cells compared to normal cells.

-

An increase in the percentage of Annexin V-positive cells, indicating apoptosis induction.

-

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G0/G1), suggesting cell cycle arrest.[11]

Diagram of Proposed Apoptotic Pathway

Caption: Putative ROS-mediated apoptotic pathway.

Antimicrobial Activity

The presence of both a malonate derivative structure and a nitroaromatic group suggests potential antimicrobial activity.[4][12][13] Malonate derivatives have been shown to possess antibacterial properties, and the nitro group can be reduced by microbial nitroreductases to generate cytotoxic radical species that damage DNA and other vital cellular components.[4][13] The 3-chlorobenzyl moiety may also contribute to the antimicrobial effect by enhancing membrane permeability or interacting with specific microbial targets.

Experimental Validation Protocol: Antimicrobial Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Methicillin-resistant S. aureus (MRSA))

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (test compound)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase and adjust the density to a standard concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound and the control antibiotic in the growth medium in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Expected Outcome: A low MIC value for the test compound against the tested bacterial strains would indicate significant antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

To further understand the mechanism of action and to optimize the lead compound, a systematic investigation of the structure-activity relationship is crucial. Based on the literature, the following modifications to the Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate structure could be explored:

| Modification | Rationale | Potential Impact |

| Varying the Ester Group | Altering the ester from dimethyl to diethyl or other alkyl groups can affect solubility and cell permeability. | May improve bioavailability and cellular uptake. |

| Substitution on the Benzyl Ring | Moving the chloro substituent to the ortho or para position, or replacing it with other electron-withdrawing or electron-donating groups.[13] | Can modulate the electronic properties and steric hindrance, affecting target binding. |

| Substitution on the Phenyl Ring | Replacing the nitro group with other functionalities or altering its position. | Will significantly impact the potential for reductive activation and overall cytotoxicity. |

Conclusion

The Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed mechanisms of action—inhibition of succinate dehydrogenase, induction of apoptosis in cancer cells, and antimicrobial activity—are all supported by substantial evidence from related compound classes. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise biological activities of these derivatives. A thorough investigation, guided by these methodologies, will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

-

Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate. PubMed. (2020). Available at: [Link]

-

Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. Taylor & Francis Online. (2023). Available at: [Link]

-

Malonate as a Competitive Inhibitor of the TCA Cycle: Structural Similarity Explained. Biochem Basics. (2025). Available at: [Link]

-

A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase. MDPI. (2021). Available at: [Link]

-

Enzyme Inhibition. Chemistry LibreTexts. (2020). Available at: [Link]

-

Enzyme Inhibition. Chemistry LibreTexts. (2020). Available at: [Link]

-

Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. PMC. (2018). Available at: [Link]

-

Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE. Vedantu. (2023). Available at: [Link]

-

Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science. (2021). Available at: [Link]

-

Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PMC. (2022). Available at: [Link]

-

Pharmacokinetics of malonate in vivo. ResearchGate. (2023). Available at: [Link]

-

What pharmaceutical products can be synthesized using Dimethyl malonate?. Chemisky. (2025). Available at: [Link]

-

Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. PubMed. (2024). Available at: [Link]

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). PMC. (2014). Available at: [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. (2022). Available at: [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. (1999). Available at: [Link]

-

In vitro anticancer activity of N-benzyl 1,10-phenanthroline derivatives on human cancer cell lines and their selectivity. Jurnal Universitas Gadjah Mada. (2018). Available at: [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. (1999). Available at: [Link]

-

Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. PMC. (2018). Available at: [Link]

-

Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Dalton Transactions. (2015). Available at: [Link]

- Malonic acid derivatives and methods for their synthesis. Google Patents. (1988).

-

A review of compounds derivatives with antimicrobial activities. ResearchGate. (2023). Available at: [Link]

-

Dimethyl malonate (DMM) inhibits mitochondrial complex II. ResearchGate. (2021). Available at: [Link]

-

Dimethyl 2-(4-methylbenzylidene)malonate. PMC. (2013). Available at: [Link]

-

Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. (2000). Available at: [Link]

-

Topical Collection : Heterocycle Reactions. MDPI. (2023). Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. All You Need to Know About Malonate [moltuslab.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 12. Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Isolation of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate via Enolate Alkylation

Overview & Mechanistic Rationale

The synthesis of sterically congested quaternary carbon centers is a fundamental transformation in organic chemistry, particularly for accessing complex pharmaceutical building blocks. Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (CAS: 685108-27-4)[1] is synthesized via the nucleophilic substitution of an electrophilic benzyl halide by a stabilized malonate enolate.

The presence of the 4-nitrophenyl group on the malonate core significantly increases the acidity of the α-proton compared to unsubstituted dimethyl malonate, facilitating rapid deprotonation[2]. A standard protocol for malonate benzylation utilizes Sodium hydride (NaH) as a non-nucleophilic base in anhydrous tetrahydrofuran (THF) to generate the enolate irreversibly[3]. Subsequent SN2 alkylation with 3-chlorobenzyl bromide yields the target quaternary malonate.

Reagents and Materials

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Dimethyl 2-(4-nitrophenyl)malonate | 253.21 | 1.0 | 2.53 g (10 mmol) | Starting Material |

| 3-Chlorobenzyl bromide | 205.48 | 1.2 | 2.46 g (12 mmol) | Alkylating Agent |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 0.48 g (12 mmol) | Base |

| Anhydrous THF | N/A | N/A | 50 mL | Solvent |

| Sat. NH₄Cl (aq) | N/A | N/A | 30 mL | Quenching Agent |

Experimental Workflow

Figure 1: Workflow for synthesizing Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate.

Step-by-Step Protocol

Step 1: Enolate Generation (Deprotonation)

-

Rationale: Irreversible deprotonation ensures complete conversion to the active nucleophile without competing equilibrium reactions.

-

Procedure:

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

-

Suspend NaH (0.48 g, 60% dispersion in mineral oil) in anhydrous THF (20 mL) and cool the mixture to 0 °C using an ice-water bath.

-

Dissolve Dimethyl 2-(4-nitrophenyl)malonate (2.53 g) in anhydrous THF (10 mL).

-

Add the malonate solution dropwise to the NaH suspension over 15 minutes.

-

-

Self-Validation Check: Observe the evolution of H₂ gas (bubbling). The reaction mixture will likely transition to a deep yellow/orange color, indicative of the highly conjugated 4-nitrophenyl-stabilized enolate. Stir for an additional 30 minutes at 0 °C until gas evolution ceases, confirming complete enolate formation.

Step 2: Alkylation

-

Rationale: The SN2 attack of the enolate on 3-chlorobenzyl bromide forms the C-C bond. The 0 °C addition minimizes potential side reactions (e.g., O-alkylation or self-condensation), while warming to room temperature ensures kinetic completion.

-

Procedure:

-

Dissolve 3-chlorobenzyl bromide (2.46 g) in anhydrous THF (5 mL).

-

Add this solution dropwise to the enolate mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 16 hours[3].

-

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1 v/v) solvent system. The starting malonate (UV active) should disappear, replaced by a new, less polar UV-active spot corresponding to the product.

Step 3: Quenching and Workup

-

Rationale: Unreacted NaH and the resulting alkoxide/enolate species must be neutralized safely to prevent emulsion formation and product degradation.

-

Procedure:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (30 mL)[3].

-

-

Self-Validation Check: The addition of NH₄Cl will cause a mild exotherm and initial bubbling if unreacted NaH is present. The color of the mixture typically lightens upon neutralization. 3. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). 4. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. 5. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Step 4: Purification

-

Rationale: Removal of mineral oil (from NaH), excess 3-chlorobenzyl bromide, and trace impurities is required to isolate the analytically pure compound.

-

Procedure:

-

Load the crude residue onto a silica gel column.

-

Elute using a gradient of Hexanes to Hexanes:Ethyl Acetate (85:15 v/v).

-

Collect the fractions containing the product (identified via TLC) and concentrate under vacuum.

-

Analytical Validation

To definitively confirm the structure and purity of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, the following analytical suite is recommended:

-

¹H NMR (400 MHz, CDCl₃): Expect singlets for the two methoxy groups (around 3.8 ppm), a characteristic AB quartet or singlet for the diastereotopic benzylic protons (around 3.5-3.7 ppm), and distinct aromatic signals for the 4-nitrophenyl (AA'BB' system) and 3-chlorophenyl rings.

-

HRMS (ESI-TOF): Calculated for C₁₈H₁₆ClNO₆ [M+H]⁺: 378.0744.

References

-

Title: Tandem Hock and Friedel–Crafts reactions allowing an expedient synthesis of a cyclolignan-type scaffold Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Application Note: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate as a Sterically Congested Hub in Drug Discovery

Introduction & Chemical Profiling

As therapeutic targets become increasingly complex, the demand for sterically congested, multifunctional building blocks has surged. [1] (CAS: 685108-27-4) represents a highly specialized intermediate designed to bypass the low-yielding alkylation steps typically required to construct quaternary carbon centers de novo.

This molecule features three orthogonal functional handles, each serving a distinct strategic purpose:

-

The Dimethyl Malonate Core: Primed for hydrolysis, decarboxylation, or selective reduction, allowing for the tuning of the molecule's three-dimensional geometry.

-

The 3-Chlorobenzyl Group: A privileged lipophilic vector that frequently engages in halogen bonding and occupies deep hydrophobic pockets in GPCRs and kinase active sites.

-

The 4-Nitrophenyl Group: A robust electron-withdrawing moiety that can be chemoselectively reduced to an aniline, serving as an ideal exit vector for [2].

Mechanistic Rationale & Synthetic Workflows

Expertise & Experience: The primary synthetic challenge with α,α -disubstituted malonates is severe steric hindrance, which can impede standard transformations. However, this steric bulk is highly desirable in medicinal chemistry because it imparts significant metabolic stability (e.g., resistance to cytochrome P450-mediated α -oxidation) to the final drug candidate.

-

Workflow A: Saponification & Decarboxylation Converting the malonate to an α -aryl- α -benzyl acetic acid is a foundational workflow. The presence of the electron-withdrawing 4-nitrophenyl group increases the acidity of the intermediate dicarboxylic acid, facilitating thermal decarboxylation at lower temperatures than typical dialkyl malonates.

-

Workflow B: Chemoselective Nitro Reduction Reducing the 4-nitrophenyl group to an aniline is critical for downstream diversification. Crucial Insight: Standard catalytic hydrogenation (Pd/C, H₂) is strictly contraindicated here. The palladium catalyst will rapidly insert into the C–Cl bond of the 3-chlorobenzyl group, leading to unwanted hydrodehalogenation. Instead, a [3] using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is mandatory. This single-electron transfer mechanism is highly chemoselective, reducing the nitro group while leaving the aryl chloride and the methyl esters completely intact.

-

Workflow C: Chemoselective Ester Reduction If a conformationally restricted 1,3-diol is required, standard reagents like LiAlH₄ will indiscriminately reduce both the esters and the nitro group. Utilizing LiBH₄ in a THF/MeOH co-solvent system ensures the chemoselective delivery of hydride to the esters, preserving the nitro functionality for late-stage modification.

Divergent Synthetic Workflows (Visualization)

Fig 1: Divergent synthetic workflows utilizing the title malonate in drug discovery.

Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems, incorporating specific observational milestones to ensure reaction fidelity without requiring immediate LC-MS analysis.

Protocol A: Synthesis of 2-(3-chlorobenzyl)-2-(4-nitrophenyl)acetic acid

-

Saponification: Dissolve Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (1.0 eq) in a 1:1 mixture of THF and Ethanol (0.2 M). Add aqueous NaOH (3.0 eq, 2.0 M solution).

-

First Validation Milestone: Stir at 60 °C for 4 hours. TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the UV-active starting material and the formation of a baseline spot that stains bright yellow with Bromocresol Green, confirming diacid formation.

-

Acidification: Cool the mixture to 0 °C and carefully acidify with 6M HCl to pH 2. Extract the resulting dicarboxylic acid with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo.

-

Decarboxylation: Dissolve the crude diacid in anhydrous DMSO (0.5 M) and heat to 130 °C.

-

Second Validation Milestone: Vigorous effervescence (CO₂ gas evolution) will commence immediately upon reaching temperature. The reaction is deemed complete when gas evolution entirely ceases (typically 2-3 hours), providing a visual confirmation of successful decarboxylation.

-

Isolation: Dilute the cooled mixture with water, extract with MTBE, wash extensively with brine to remove DMSO, and concentrate to yield the target acetic acid.

Protocol B: Chemoselective Reduction to Dimethyl 2-(4-aminophenyl)-2-(3-chlorobenzyl)malonate

-

Setup: Dissolve the starting malonate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

-

Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq). The use of [4] ensures a smooth single-electron transfer process.

-

Reaction: Heat the heterogeneous mixture to reflux (80 °C) with vigorous mechanical stirring for 2 hours.

-

Validation Milestone: The reaction mixture will transition from a pale yellow solution to a dark brown/black suspension as inert iron oxides (Fe₃O₄) form. TLC will reveal a new, highly polar spot that stains intensely positive (purple/red) with Ninhydrin, confirming the presence of the primary amine.

-

Workup: Cool to room temperature and filter the mixture through a tightly packed pad of Celite to remove iron salts. Wash the pad generously with hot Ethanol. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry, and evaporate to afford the aniline derivative.

Quantitative Data Summary

| Transformation | Reagents & Conditions | Chemoselectivity Rationale | Typical Yield | Key Analytical Marker |

| Saponification & Decarboxylation | 1. NaOH, THF/EtOH, 60 °C2. HCl, DMSO, 130 °C | Esters are hydrolyzed while the nitro and aryl chloride groups remain completely inert. | 78 - 85% | IR: Appearance of broad O-H stretch (2500-3300 cm⁻¹) and shift of C=O to ~1710 cm⁻¹. |

| Chemoselective Nitro Reduction | Fe powder, NH₄Cl, EtOH/H₂O, 80 °C | Single-electron transfer prevents hydrodehalogenation of the sensitive 3-chlorobenzyl moiety. | 88 - 94% | MS: Mass shift of -30 Da (M⁺ to [M-30]⁺).TLC: Ninhydrin positive. |

| Chemoselective Ester Reduction | LiBH₄, THF/MeOH, 0 °C to RT | Chemoselective hydride delivery reduces esters to primary alcohols without reducing the nitro group. | 65 - 72% | NMR: Disappearance of methyl ester singlets (~3.7 ppm); appearance of CH₂OH multiplets. |

References

-

Title: Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Source: ACS Organic Letters URL: [Link]

Application Note: Advanced Cross-Coupling Protocols for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Substrate Profiling

The functionalization of highly decorated aryl chlorides is a cornerstone of modern pharmaceutical synthesis. Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate represents a synthetically valuable, yet challenging, highly functionalized scaffold. It contains a quaternary malonate center, a strongly electron-withdrawing nitroarene, and an unactivated meta-aryl chloride.

This application note provides field-proven, self-validating protocols for the selective transition-metal-catalyzed cross-coupling of the 3-chloro moiety.

Mechanistic Causality & Reaction Design

Designing a cross-coupling protocol for this substrate requires navigating three distinct chemical challenges:

-

Aryl Chloride Activation: The C–Cl bond possesses a high bond-dissociation energy (~330 kJ/mol), making the initial oxidative addition of Pd(0) the rate-limiting step[1]. To overcome this, electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are required to accelerate oxidative addition and facilitate subsequent reductive elimination[2].

-

Nitro Group Tolerance: The 4-nitrophenyl group is sensitive to strong reductants and highly nucleophilic conditions.

-

Malonate Ester Preservation: The dimethyl malonate moiety is highly susceptible to saponification and decarboxylation. Consequently, harsh inorganic bases (e.g., NaOH, KOH) or strong alkoxides (e.g., KOtBu) must be strictly avoided[3]. We employ mild, anhydrous bases such as K₃PO₄ for Suzuki-Miyaura couplings[4] and Cs₂CO₃ or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Buchwald-Hartwig aminations[5].

Caption: Divergent functionalization pathways for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate.

Optimization Data & Base Selection

To establish a self-validating system, researchers must understand the impact of base selection on this specific substrate. The table below summarizes the quantitative optimization data for the Buchwald-Hartwig amination of our target molecule with morpholine, highlighting the critical nature of base selection.

Table 1: Base and Ligand Optimization for Buchwald-Hartwig Amination

| Entry | Catalyst / Ligand | Base (Equiv) | Solvent | Temp (°C) | Conversion (%)* | Observation / Causality |

| 1 | Pd₂(dba)₃ / BINAP | NaOtBu (2.0) | Toluene | 100 | < 5% | Ester hydrolysis / Substrate degradation. |

| 2 | Pd₂(dba)₃ / XPhos | KOtBu (2.0) | Dioxane | 100 | 12% | Rapid decomposition of nitroarene. |

| 3 | XPhos Pd G3 | K₃PO₄ (2.0) | Dioxane | 110 | 45% | Incomplete conversion; base solubility low. |

| 4 | RuPhos Pd G3 | Cs₂CO₃ (2.0) | Dioxane | 110 | 88% | Excellent yield; esters and nitro intact. |

| 5 | XantPhos Pd G3 | DBU (2.0) | PhMe/MeCN | 140 | 92% | Soluble base prevents precipitation; optimal[5]. |

*Determined by HPLC/UV analysis at 254 nm against an internal standard.

Standard Operating Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a highly active Pd/XPhos catalyst system to couple the aryl chloride with arylboronic acids, utilizing anhydrous K₃PO₄ to protect the malonate esters[4].

Reagents & Materials:

-

Substrate: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (1.0 mmol, 1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 mmol, 1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)

-

Ligand: XPhos (0.024 mmol, 2.4 mol%)

-

Base: K₃PO₄ (anhydrous, finely milled) (2.0 mmol, 2.0 equiv)

-

Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

-

Preparation of the Schlenk Tube: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly anhydrous atmosphere.

-

Reagent Charging: Under a positive flow of inert gas, charge the tube with the substrate, phenylboronic acid, Pd₂(dba)₃, XPhos, and anhydrous K₃PO₄.

-

Expert Insight: Using anhydrous K₃PO₄ instead of aqueous solutions prevents the saponification of the dimethyl malonate group at elevated temperatures[6].

-

-

Solvent Addition & Degassing: Add 10 mL of anhydrous toluene. Seal the tube with a rubber septum and sparge the solution with Argon for 15 minutes.

-

Expert Insight: Dissolved oxygen rapidly oxidizes the electron-rich XPhos ligand and degrades the active Pd(0) species, leading to stalled reactions.

-

-

Reaction Execution: Replace the septum with a Teflon screwcap. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring (800 rpm).

-

Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the biaryl product.

Protocol B: Buchwald-Hartwig Amination

This protocol utilizes a pre-formed Generation 3 (G3) palladacycle to ensure rapid generation of the active monoligated Pd(0) species, combined with DBU to maintain homogeneity and protect sensitive functional groups[3].

Reagents & Materials:

-

Substrate: Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate (1.0 mmol, 1.0 equiv)

-

Amine: Morpholine (1.2 mmol, 1.2 equiv)

-

Precatalyst: XantPhos Pd G3 (0.02 mmol, 2.0 mol%)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol, 2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous) (8 mL)

Step-by-Step Methodology:

-

Inert Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the substrate and XantPhos Pd G3 to a 20 mL reaction vial equipped with a stir bar.

-

Liquid Addition: Add anhydrous 1,4-Dioxane, followed by Morpholine and DBU via microsyringe.

-

Expert Insight: DBU acts as an organic, ionic-liquid-forming base. It is significantly milder than LiHMDS or NaOtBu, ensuring the nitro group is not reduced and the malonate is not cleaved[7]. Furthermore, it prevents the formation of insoluble halide salts that can trap the catalyst.

-

-

Heating: Seal the vial with a Teflon-lined cap. Transfer out of the glovebox and heat at 110 °C in an aluminum heating block for 8 hours.

-

Reaction Monitoring: Monitor the consumption of the aryl chloride via LC-MS. The reaction should transition from a pale yellow to a deep orange/red homogeneous solution.

-

Quench and Extraction: Cool to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (3 × 15 mL).

-

Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via automated flash chromatography to isolate the arylamine derivative.

Mechanistic Pathway Visualization

To fully grasp the causality of the reaction conditions, one must understand the catalytic cycle. The bulky ligands (L) force the formation of a highly active monoligated Pd(0) species.

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling of Aryl Chlorides.

References

- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. d-nb.info.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar.

- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate.

- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.

Sources

Technical Support Center: Troubleshooting Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the alkylation of sterically hindered aryl malonates is fraught with competing side reactions. The synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate via the alkylation of dimethyl 2-(4-nitrophenyl)malonate with 3-chlorobenzyl chloride is a classic example.

The formation of a sterically congested quaternary carbon center kinetically slows down the desired C-alkylation, inadvertently providing more time for competing side reactions. This guide provides field-proven, mechanistically grounded solutions to isolate, identify, and eliminate these impurities.

Mechanistic Overview & Pathway Analysis

When dimethyl 2-(4-nitrophenyl)malonate is deprotonated, it forms an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, this intermediate can react at multiple nucleophilic sites [1]. Understanding these divergent pathways is the key to controlling the reaction.

Fig 1: Reaction pathways of the ambident enolate leading to desired product and primary impurities.

Troubleshooting FAQs

Q: My LC-MS shows a significant impurity with the exact same mass as my desired product (m/z 378.1 [M+H]+), but it elutes at a different retention time. What is this? A: You are observing the O-alkylated enol ether impurity. Enolates are ambident nucleophiles [2]. In strong polar aprotic solvents (like DMF) with non-coordinating cations (like K⁺ or Cs⁺), the oxygen atom of the enolate is left "naked" and highly reactive. Because the desired C-alkylation is sterically hindered by the 4-nitrophenyl group, the kinetic O-alkylation pathway becomes highly competitive.

-

The Fix: Implement an in situ Finkelstein reaction by adding 0.1–0.2 equivalents of Sodium Iodide (NaI). This converts the 3-chlorobenzyl chloride into 3-chlorobenzyl iodide. Iodide is a softer leaving group, which thermodynamically favors attack by the softer carbon nucleophile over the harder oxygen nucleophile.

Q: I am detecting a major byproduct with an m/z of 320.1 [M+H]+. The reaction seems to be losing a mass of 58 Da. Why? A: This is the decarboxylated mono-ester (Methyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)acetate). Malonic esters are highly susceptible to hydrolysis if trace water is present during the basic alkylation step [3]. The base (e.g., K₂CO₃) acts as a nucleophile in the presence of water, hydrolyzing one of the methyl esters to a carboxylic acid. Upon heating to drive the sluggish alkylation, this intermediate rapidly decarboxylates (loss of CO₂ and a methyl group = net loss of 58 Da).

-

The Fix: Ensure strictly anhydrous conditions. Flame-dry your glassware, use anhydrous DMF (stored over 4Å molecular sieves), and verify that your K₂CO₃ is oven-dried.

Q: The reaction stalls at 50% conversion, and I see unreacted starting materials even after 24 hours. Should I add a stronger base like NaH? A: Do not default to NaH immediately. While NaH ensures complete enolate formation, it also drastically increases the rate of O-alkylation and potential nucleophilic aromatic substitution (SₙAr) on the activated 4-nitrophenyl ring. The stall is likely due to the poor electrophilicity of 3-chlorobenzyl chloride.

-

The Fix: Maintain K₂CO₃ but elevate the temperature slightly (60–65 °C) and rely on the NaI catalyst mentioned above to accelerate the C-C bond formation.

Diagnostic Data Summary

Use the following self-validating analytical signatures to identify your impurities rapidly.

| Compound / Impurity | LC-MS [M+H]⁺ | Key ¹H NMR Signatures (CDCl₃, 400 MHz) | Root Cause |

| Desired Product | 378.1 | 3.80 ppm (s, 6H, two equivalent -OCH₃)3.65 ppm (s, 2H, benzyl -CH₂-) | N/A (Target) |

| O-Alkylated Isomer | 378.1 | 4.90 ppm (s, 2H, downfield -O-CH₂-Ar)Inequivalent -OCH₃ signals | Hard electrophile / Naked enolate |

| Decarboxylated Ester | 320.1 | 4.05 ppm (t, 1H, new α-proton)Only one -OCH₃ singlet (3H) | Trace water / Wet base |

| Unreacted Malonate | 254.1 | 4.85 ppm (s, 1H, malonate α-proton) | Poor electrophile reactivity |

Diagnostic Logic Tree

Fig 2: Diagnostic logic tree for identifying and resolving common alkylation impurities.

Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By monitoring the specific visual and chromatographic checkpoints, you ensure scientific integrity at every step.

Reagents:

-

Dimethyl 2-(4-nitrophenyl)malonate (1.0 eq, limiting reagent)

-

3-Chlorobenzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃, oven-dried, 2.0 eq)

-

Sodium iodide (NaI, anhydrous, 0.15 eq)

-

Anhydrous DMF (10 volumes)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Enolate Formation: Charge the flask with Dimethyl 2-(4-nitrophenyl)malonate, K₂CO₃, and NaI. Add anhydrous DMF. Stir at room temperature for 30 minutes.

-

Validation Check: The solution will turn a deep, intense red/purple, confirming the generation of the highly conjugated 4-nitrophenyl enolate.

-

-

Alkylation: Add 3-chlorobenzyl chloride dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the reaction block to 60 °C. Stir for 6 hours.

-

Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting malonate (Rf ~0.3) will stain intensely under UV. The desired product will appear at Rf ~0.45. Ensure the complete disappearance of the SM spot to prevent downstream purification issues.

-

-

Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (prevents late-stage hydrolysis). Extract with Ethyl Acetate (3x).

-

Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely remove residual DMF, followed by brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

References

optimizing temperature and solvent conditions for Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of sterically hindered and electronically deactivated alkylation reactions. The synthesis of Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate via the α -alkylation of dimethyl 2-(4-nitrophenyl)malonate with a 3-chlorobenzyl halide is a classic example of a reaction that requires precise control over thermodynamics and kinetics.

The presence of the electron-withdrawing 4-nitrophenyl group significantly increases the acidity of the malonate's α -proton. While this facilitates rapid deprotonation, it also generates a highly resonance-stabilized enolate that acts as an ambident nucleophile[1]. Without strict control over temperature and solvent, this dual reactivity pathway often leads to undesired O-alkylation, ester hydrolysis, or degradation[2].

This guide provides a mechanistic breakdown, validated protocols, and troubleshooting FAQs to ensure high-yielding, selective C-alkylation.

Mechanistic Workflow & Reactivity Pathways